molecular formula C6H5N7O4 B5369470 1-methyl-3-nitro-5-(4-nitro-1H-pyrazol-1-yl)-1H-1,2,4-triazole

1-methyl-3-nitro-5-(4-nitro-1H-pyrazol-1-yl)-1H-1,2,4-triazole

Cat. No.: B5369470
M. Wt: 239.15 g/mol
InChI Key: FGORKTMTFNCJNM-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-5-(4-nitro-1H-pyrazol-1-yl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

1-methyl-3-nitro-5-(4-nitropyrazol-1-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N7O4/c1-10-6(8-5(9-10)13(16)17)11-3-4(2-7-11)12(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGORKTMTFNCJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-nitro-5-(4-nitro-1H-pyrazol-1-yl)-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-methyl-1H-1,2,4-triazole, followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-nitro-5-(4-nitro-1H-pyrazol-1-yl)-1H-1,2,4-triazole can undergo several types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-methyl-3-nitro-5-(4-nitro-1H-pyrazol-1-yl)-1H-1,2,4-triazole has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-5-(4-nitro-1H-pyrazol-1-yl)-1H-1,2,4-triazole depends on its specific application and the molecular targets involved. In biological systems, the compound or its derivatives may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The presence of nitro groups and the triazole ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: Lacks the nitro and pyrazolyl substituents, resulting in different chemical properties and reactivity.

    3-nitro-1H-1,2,4-triazole: Contains a nitro group but lacks the pyrazolyl substituent.

    5-(4-nitro-1H-pyrazol-1-yl)-1H-1,2,4-triazole: Similar structure but without the methyl group.

Uniqueness

1-methyl-3-nitro-5-(4-nitro-1H-pyrazol-1-yl)-1H-1,2,4-triazole is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, particularly where specific reactivity or biological activity is desired.

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